3-Cyclopropoxy-5-(methylthio)isonicotinamide
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Overview
Description
3-Cyclopropoxy-5-(methylthio)isonicotinamide: is a chemical compound with the molecular formula C10H12N2O2S It is characterized by the presence of a cyclopropoxy group, a methylthio group, and an isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-(methylthio)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isonicotinamide Core: The synthesis begins with the preparation of the isonicotinamide core. This can be achieved through the reaction of isonicotinic acid with ammonia or an amine derivative under suitable conditions to form the amide group.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable methylthio precursor, such as methylthiol, with the isonicotinamide core.
Cyclopropoxy Group Addition: The final step involves the introduction of the cyclopropoxy group. This can be achieved through an etherification reaction, where a cyclopropyl alcohol reacts with the isonicotinamide derivative in the presence of an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-(methylthio)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the amide group to an amine or reduce the methylthio group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or methylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-(methylthio)isonicotinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a lead compound for drug development.
Industry: It can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylthio)isonicotinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropoxy and methylthio groups can influence its binding affinity and specificity, while the isonicotinamide core may play a role in its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-(methylthio)pyridine: Similar structure but lacks the amide group.
3-Cyclopropoxy-5-(methylthio)benzoic acid: Contains a carboxylic acid group instead of the amide.
3-Cyclopropoxy-5-(methylthio)benzamide: Similar structure but with a benzamide core.
Uniqueness
3-Cyclopropoxy-5-(methylthio)isonicotinamide is unique due to the combination of its cyclopropoxy, methylthio, and isonicotinamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylsulfanylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c1-15-8-5-12-4-7(9(8)10(11)13)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13) |
InChI Key |
YGPLTCHOARUXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CN=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
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